Cas no 90539-29-0 (ethyl 4-(benzylamino)piperidine-1-carboxylate)
ethyl 4-(benzylamino)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 4-[(phenylmethyl)amino]-, ethyl ester
- ethyl 4-(benzylamino)piperidine-1-carboxylate
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ethyl 4-(benzylamino)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-1089258-1.0g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 1.0g |
$492.0 | 2022-12-06 | |
| Enamine | BBV-1089258-2.5g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 2.5g |
$1020.0 | 2023-10-29 | |
| Enamine | BBV-1089258-5.0g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 5.0g |
$1291.0 | 2022-12-06 | |
| Enamine | BBV-1089258-10.0g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 10.0g |
$1623.0 | 2022-12-06 | |
| Enamine | BBV-1089258-1g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 1g |
$492.0 | 2023-10-29 | |
| Enamine | BBV-1089258-5g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 5g |
$1291.0 | 2023-10-29 | |
| Enamine | BBV-1089258-10g |
ethyl 4-(benzylamino)piperidine-1-carboxylate |
90539-29-0 | 95% | 10g |
$1623.0 | 2023-10-29 |
ethyl 4-(benzylamino)piperidine-1-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on ethyl 4-(benzylamino)piperidine-1-carboxylate
Ethyl 4-(Benzylamino)piperidine-1-carboxylate (CAS No. 90539-29-0): An Overview of Its Structure, Synthesis, and Applications
Ethyl 4-(benzylamino)piperidine-1-carboxylate (CAS No. 90539-29-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents and as a key intermediate in the synthesis of various bioactive molecules.
The molecular structure of ethyl 4-(benzylamino)piperidine-1-carboxylate consists of a piperidine ring substituted with a benzylamino group and an ethyl ester moiety. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common structural motif found in many biologically active compounds. The presence of the benzylamino group imparts additional functionality and enhances the compound's potential for interaction with biological targets.
Recent advancements in synthetic chemistry have led to the development of efficient methods for the synthesis of ethyl 4-(benzylamino)piperidine-1-carboxylate. One such method involves the reaction of 4-benzylaminopiperidine with ethyl chloroformate in the presence of a base, followed by purification through column chromatography. This synthetic route is highly reproducible and yields the desired product with high purity and yield.
In the context of medicinal chemistry, ethyl 4-(benzylamino)piperidine-1-carboxylate has shown promise as a lead compound for the development of new drugs targeting various diseases. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in neurodegenerative disorders. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further investigation.
Furthermore, ethyl 4-(benzylamino)piperidine-1-carboxylate has been explored as a building block in the synthesis of more complex molecules with therapeutic potential. Its reactivity and functional groups allow for facile modification and derivatization, enabling researchers to fine-tune its properties for specific applications. For example, recent research has focused on developing analogs with enhanced potency and selectivity for targeted receptors.
The biological activity of ethyl 4-(benzylamino)piperidine-1-carboxylate has been evaluated in various preclinical models. In vitro studies have shown that it exhibits potent inhibitory effects on specific enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease. Additionally, in vivo studies have demonstrated its ability to improve cognitive function in animal models, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Beyond its direct therapeutic applications, ethyl 4-(benzylamino)piperidine-1-carboxylate has also found use as a tool compound in chemical biology research. Its well-defined structure and known biological activity make it an ideal candidate for studying protein-ligand interactions and elucidating the mechanisms underlying various biological processes. Researchers have utilized this compound to gain insights into the structure-function relationships of target proteins and to identify novel binding sites.
In conclusion, ethyl 4-(benzylamino)piperidine-1-carboxylate (CAS No. 90539-29-0) is a multifaceted compound with significant potential in both medicinal chemistry and chemical biology. Its unique structural features, coupled with its promising biological activity, make it an important molecule for further research and development. As ongoing studies continue to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.
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